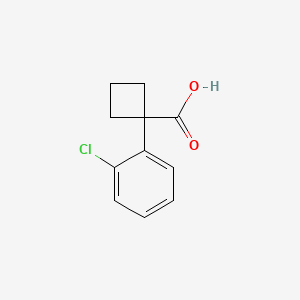

1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPGGXSABCALFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693225 | |

| Record name | 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151157-45-8 | |

| Record name | 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chlorophenyl)cyclobutane-1-carboxylic Acid

CAS Number: 151157-45-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. The cyclobutane motif is a key structural feature in a number of approved pharmaceuticals, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1][2] This document details the physicochemical properties, a proposed synthesis protocol, and predicted spectral and biological data for this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Chemical and Physical Properties

While experimental data for this compound is limited, its fundamental properties can be summarized. Additionally, predicted values for key physical characteristics provide a useful baseline for experimental work.

| Property | Value | Source |

| CAS Number | 151157-45-8 | [3] |

| Molecular Formula | C₁₁H₁₁ClO₂ | [3] |

| Molecular Weight | 210.66 g/mol | [3] |

| Synonyms | 1-(1-Carboxycyclobut-1-yl)-2-chlorobenzene, 1-(2-Chlorophenyl)cyclobutanecarboxylic acid, 1-Carboxy-1-(2-chlorophenyl)cyclobutane | [3] |

| Predicted XlogP | 3.1 | [4] |

| Predicted Hydrogen Bond Donor Count | 1 | [4] |

| Predicted Hydrogen Bond Acceptor Count | 2 | [4] |

| Predicted Rotatable Bond Count | 2 | [4] |

Synthesis and Purification

Experimental Protocol: Hydrolysis of 1-(2-Chlorophenyl)cyclobutanecarbonitrile

Materials:

-

1-(2-Chlorophenyl)cyclobutanecarbonitrile

-

Ethylene glycol

-

Potassium hydroxide (KOH), 40% w/w aqueous solution

-

Deionized water

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated

-

Petroleum ether (b.p. 40-60 °C)

-

Argon or Nitrogen gas supply

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(2-chlorophenyl)cyclobutanecarbonitrile (1 equivalent), ethylene glycol (12 mL per gram of nitrile), and 40% w/w aqueous potassium hydroxide solution (16 mL per gram of nitrile).

-

Flush the apparatus with an inert gas (argon or nitrogen).

-

Heat the reaction mixture to reflux and maintain for 18 hours under an inert atmosphere.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled mixture into ice water and transfer to a separatory funnel.

-

Extract the aqueous mixture with diethyl ether to remove any unreacted starting material or non-acidic byproducts.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

-

Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

-

Dry the crude product under vacuum.

-

For purification, recrystallize the dried solid from petroleum ether (b.p. 40-60 °C) to yield this compound as a crystalline solid.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectral Data (Predicted and Representative)

Specific spectral data for this compound is not currently available. The following tables provide predicted and representative spectral characteristics based on known values for similar chemical structures.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | broad s | 1H | -COOH |

| 7.2 - 7.5 | m | 4H | Ar-H |

| 2.2 - 2.6 | m | 4H | -CH₂- (cyclobutane) |

| 1.8 - 2.1 | m | 2H | -CH₂- (cyclobutane) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~178 | -COOH |

| ~140 | Ar-C (quaternary) |

| ~132 | Ar-C (Cl-substituted) |

| ~127 - 130 | Ar-CH |

| ~55 | C-(Ar)(COOH) (cyclobutane) |

| ~30 | -CH₂- (cyclobutane) |

| ~16 | -CH₂- (cyclobutane) |

Infrared (IR) Spectroscopy (Representative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1475, ~1600 | Medium | C=C stretch (aromatic) |

| ~1210-1320 | Strong | C-O stretch |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS) - Electron Ionization (EI) Fragmentation (Predicted)

| m/z | Interpretation |

| 210/212 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 165/167 | [M - COOH]⁺ |

| 139 | [M - COOH - C₂H₂]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

Potential Biological Activity and Applications (In Silico Prediction)

While no experimental biological data has been reported for this compound, in silico predictions suggest potential interactions with various biological targets. These predictions are based on the structural similarity to known bioactive molecules and can guide future experimental screening.

Predicted Biological Activities

An in silico analysis using prediction of activity spectra for substances (PASS) and other computational tools suggests that this compound may exhibit activities such as:

-

Anti-inflammatory: Potential inhibition of inflammatory pathways.

-

Neurological Activity: Possible modulation of receptors or enzymes in the central nervous system.

-

Enzyme Inhibition: Potential to inhibit various enzymes due to its structural features.

It is crucial to note that these are computational predictions and require experimental validation.

Hypothetical Signaling Pathway Involvement

Based on the predicted anti-inflammatory activity, a hypothetical signaling pathway that could be modulated by this compound is the NF-κB signaling pathway. This pathway is a key regulator of inflammation.

Caption: Hypothetical modulation of the NF-κB signaling pathway.

Safety and Handling

Specific safety data for this compound is not available. The following information is based on the safety data sheet for the structurally similar 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid and general laboratory safety practices for carboxylic acids.[6]

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6]

-

Precautionary Statements:

-

First Aid Measures:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[6]

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[6]

-

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[6]

-

Incompatible Materials: Strong oxidizing agents.[6]

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a foundation for researchers by summarizing its known properties, offering a detailed synthesis protocol, and presenting predicted spectral and biological data. Further experimental investigation is warranted to fully elucidate the chemical and biological characteristics of this compound and to explore its potential in drug discovery and development.

References

An In-depth Technical Guide to the Structure Elucidation of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid. While specific experimental spectra for this exact compound are not publicly available, this document presents a robust framework based on established chemical principles and data from analogous structures.

Molecular Structure and Properties

This compound possesses a unique structure featuring a cyclobutane ring attached to a 2-chlorophenyl group and a carboxylic acid moiety at the same carbon atom. This combination of a strained aliphatic ring, an aromatic system, and a carboxylic acid functional group results in a distinct spectroscopic fingerprint.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁ClO₂ |

| Molecular Weight | 210.66 g/mol [1] |

| CAS Number | 151157-45-8[1] |

| Appearance | Expected to be a solid at room temperature |

Synthesis Pathway

The most plausible synthetic route to this compound is through the hydrolysis of its corresponding nitrile precursor, 1-(2-chlorophenyl)cyclobutanecarbonitrile. This method is well-established for the synthesis of related aryl-substituted cyclobutanecarboxylic acids.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 1-(4-chlorophenyl)cyclobutane carboxylic acid[2].

Materials:

-

1-(2-Chlorophenyl)cyclobutanecarbonitrile

-

Ethylene glycol

-

Potassium hydroxide (KOH)

-

Deionized water

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Argon or Nitrogen gas

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(2-chlorophenyl)cyclobutanecarbonitrile, ethylene glycol, and a 40% (w/w) aqueous solution of potassium hydroxide.

-

Heat the mixture to reflux under an inert atmosphere (e.g., argon) for approximately 18-24 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Extract the aqueous mixture with diethyl ether to remove any unreacted nitrile or non-acidic byproducts.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

Dry the solid product under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., petroleum ether/ethyl acetate).

Structure Elucidation via Spectroscopic Methods

The definitive confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The following sections detail the expected data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.2-7.5 | Multiplet | 4H | Aromatic protons |

| ~2.4-2.8 | Multiplet | 4H | Cyclobutane -CH₂- |

| ~1.9-2.2 | Multiplet | 2H | Cyclobutane -CH₂- |

-

Rationale: The carboxylic acid proton is expected to be significantly deshielded, appearing as a broad singlet. The aromatic protons of the 2-chlorophenyl group will exhibit complex splitting patterns in the aromatic region. The cyclobutane protons will appear as multiplets in the aliphatic region, with their chemical shifts influenced by the adjacent aromatic ring and carboxylic acid group.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | -COOH |

| ~138-142 | Quaternary aromatic C (C-Cl) |

| ~130-135 | Quaternary aromatic C (C-cyclobutane) |

| ~125-130 | Aromatic C-H |

| ~50-55 | Quaternary cyclobutane C |

| ~30-35 | Cyclobutane -CH₂- |

| ~15-20 | Cyclobutane -CH₂- |

-

Rationale: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with the carbon bearing the chlorine and the carbon attached to the cyclobutane ring being quaternary. The quaternary carbon of the cyclobutane ring will be deshielded, followed by the methylene carbons of the cyclobutane ring at higher field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch of carboxylic acid |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| 1680-1710 | Strong | C=O stretch of carboxylic acid |

| ~1600, ~1470 | Medium to Weak | Aromatic C=C stretches |

| ~1210-1320 | Strong | C-O stretch of carboxylic acid |

| ~750 | Strong | C-Cl stretch |

-

Rationale: The most characteristic peaks will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region, and the strong carbonyl (C=O) absorption. Aromatic and aliphatic C-H stretches will be present, as well as the characteristic C-O stretch of the carboxylic acid and the C-Cl stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 210/212 | [M]⁺ (Molecular ion, with isotopic pattern for Cl) |

| 165/167 | [M - COOH]⁺ |

| 139/141 | [C₈H₆Cl]⁺ (Loss of cyclobutane and COOH) |

| 111 | [C₆H₄Cl]⁺ |

-

Rationale: The mass spectrum is expected to show a molecular ion peak at m/z 210, with a characteristic M+2 peak at m/z 212 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da). Further fragmentation of the aromatic portion is also expected.

Conclusion

References

Spectroscopic and Analytical Profile of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid. The information presented is intended to support research and development activities by providing detailed, albeit often predicted or extrapolated, data and methodologies for the characterization of this compound.

Chemical Structure and Properties

This compound is a halogenated aromatic carboxylic acid with a cyclobutane moiety. Its chemical formula is C₁₁H₁₁ClO₂ and it has a molecular weight of 210.66 g/mol .[1][2] The structural features—a carboxylic acid group, a cyclobutane ring, and a 2-chlorophenyl group—give rise to a distinct spectroscopic signature.

Spectroscopic Data

Due to the limited availability of public experimental spectra for this specific compound, the following data is a combination of predicted values based on its structure and typical values for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.2-7.5 | Multiplet | 4H | Aromatic protons |

| ~2.5-2.9 | Multiplet | 2H | Cyclobutane -CH₂- (α to phenyl) |

| ~2.1-2.4 | Multiplet | 2H | Cyclobutane -CH₂- |

| ~1.8-2.1 | Multiplet | 2H | Cyclobutane -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | -COOH |

| ~135-145 | Aromatic C-Cl & C-C(cyclobutane) |

| ~125-130 | Aromatic C-H |

| ~50-60 | Quaternary Cyclobutane Carbon |

| ~30-40 | Cyclobutane -CH₂- |

| ~15-25 | Cyclobutane -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a carboxylic acid is characterized by a very broad O-H stretch and a strong C=O stretch.[3]

Table 3: Expected IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| ~1700-1725 | Strong | C=O stretch (Carboxylic acid) |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2950 | Medium | Aliphatic C-H stretch (Cyclobutane) |

| ~1450-1600 | Medium to Weak | Aromatic C=C stretch |

| ~1000-1100 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For carboxylic acids, common fragmentation patterns include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).[4]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 210/212 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 193/195 | Medium | [M-OH]⁺ |

| 165 | Medium | [M-COOH]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Synthesis of this compound

A plausible synthetic route involves the hydrolysis of the corresponding nitrile, 1-(2-chlorophenyl)cyclobutane-1-carbonitrile.

Protocol:

-

Hydrolysis: 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile is refluxed with a strong base, such as aqueous potassium hydroxide in a solvent like ethylene glycol.

-

Work-up: The reaction mixture is cooled and extracted with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted nitrile.

-

Acidification: The aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The crude product is filtered, washed with water, dried, and can be further purified by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the synthesized compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis.

Logical Relationship of Spectroscopic Data

The interpretation of spectroscopic data is a cohesive process where information from different techniques is integrated to confirm the chemical structure.

Caption: Logical flow for confirming the chemical structure using multiple spectroscopic techniques.

References

Theoretical and Computational Explorations of Chlorophenyl-Substituted Cyclobutanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophenyl-substituted cyclobutanes represent a significant class of molecules with diverse applications in medicinal chemistry and materials science. Their conformational rigidity and the electronic properties imparted by the chlorophenyl group make them attractive scaffolds for the design of novel therapeutic agents and functional materials. Understanding the three-dimensional structure, electronic landscape, and reactivity of these compounds is paramount for their rational design and optimization. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to elucidate the structural and electronic properties of chlorophenyl-substituted cyclobutanes, supported by quantitative data and detailed protocols.

Conformational Analysis

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve ring strain. The presence of bulky and polar chlorophenyl substituents significantly influences the ring's puckering energetics and the preferred orientation of the substituents (axial vs. equatorial). Computational methods are indispensable for quantifying these conformational preferences.

Computational Methodologies

Density Functional Theory (DFT) is a widely used method for the conformational analysis of cyclobutane derivatives. A common approach involves geometry optimization of various possible isomers (e.g., cis/trans, 1,2-/1,3-substitution) to locate the minimum energy conformations.

Typical Experimental Protocol (Computational):

-

Initial Structure Generation: Build the 3D structures of the chlorophenyl-substituted cyclobutane isomers.

-

Geometry Optimization: Perform geometry optimization using a functional such as B3LYP with a basis set like 6-31G(d) or larger to accurately predict the molecular geometry.

-

Frequency Calculation: Conduct frequency calculations at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

Energy Calculation: Determine the relative energies of the different conformers to identify the most stable structures. The energy difference between puckered and planar transition states provides the puckering barrier.

Quantitative Data: Conformational Energies

The relative stability of different conformers is crucial for understanding their behavior in biological systems. Below is a representative table summarizing calculated relative energies for dichlorophenylcyclobutane isomers.

| Isomer | Conformation | Relative Energy (kcal/mol) | Puckering Angle (°) |

| cis-1,2-dichlorophenylcyclobutane | diequatorial-puckered | 0.00 | 28.5 |

| diaxial-puckered | 3.20 | 27.8 | |

| trans-1,2-dichlorophenylcyclobutane | equatorial-axial-puckered | 0.50 | 29.1 |

| cis-1,3-dichlorophenylcyclobutane | diequatorial-puckered | 0.25 | 30.2 |

| diaxial-puckered | 4.10 | 29.5 | |

| trans-1,3-dichlorophenylcyclobutane | equatorial-axial-puckered | 0.00 | 30.5 |

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Electronic Properties

The electronic properties of chlorophenyl-substituted cyclobutanes, such as charge distribution and dipole moment, are critical for their interaction with biological targets and for their application in materials science.

Computational Methodologies

DFT calculations are also employed to determine the electronic properties. Molecular Electrostatic Potential (MEP) maps and calculated dipole moments provide valuable insights into the electronic landscape of these molecules.

Typical Experimental Protocol (Computational):

-

Optimized Geometry: Use the minimum energy geometry obtained from conformational analysis.

-

Single Point Energy Calculation: Perform a single point energy calculation using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain the wavefunction.

-

MEP Map Generation: Generate the MEP map by calculating the electrostatic potential on the electron density surface. This visualizes electron-rich (negative potential) and electron-poor (positive potential) regions.

-

Dipole Moment Calculation: The dipole moment vector and magnitude are calculated from the electron and nuclear charge distribution.

Quantitative Data: Electronic Properties

| Isomer | Dipole Moment (Debye) | Key MEP Features |

| cis-1,2-dichlorophenylcyclobutane | 3.15 | Negative potential around chlorine atoms; positive potential on cyclobutane protons. |

| trans-1,2-dichlorophenylcyclobutane | 1.80 | Symmetrical charge distribution with negative poles near chlorine atoms. |

| cis-1,3-dichlorophenylcyclobutane | 2.95 | Negative potential concentrated on one side of the molecule due to the orientation of the chloro-phenyl groups. |

| trans-1,3-dichlorophenylcyclobutane | 0.00 | No net dipole moment due to symmetry. |

Reaction Mechanisms: [2+2] Cycloaddition

The formation of chlorophenyl-substituted cyclobutanes often proceeds via a [2+2] cycloaddition reaction between a chlorophenyl-substituted alkene and another alkene. Theoretical studies are crucial for understanding the mechanism (concerted or stepwise), stereoselectivity, and regioselectivity of these reactions.

Computational Methodologies

The study of reaction mechanisms involves locating the transition state (TS) structures and calculating the activation energies.

Typical Experimental Protocol (Computational):

-

Reactant and Product Optimization: Optimize the geometries of the reactants and products.

-

Transition State Search: Locate the transition state structure connecting reactants and products using methods like the Berny algorithm.

-

Frequency Calculation: Perform frequency calculations on the TS to confirm it is a first-order saddle point (one imaginary frequency).

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to verify that the located TS connects the desired reactants and products.

-

Activation Energy Calculation: The activation energy is the energy difference between the transition state and the reactants.

Logical Workflow for [2+2] Cycloaddition Investigation

Caption: Workflow for the computational investigation of a [2+2] cycloaddition reaction mechanism.

Signaling Pathways and Molecular Interactions

In drug development, understanding how a molecule interacts with its biological target is crucial. While specific signaling pathways for chlorophenyl-substituted cyclobutanes are diverse and target-dependent, a general workflow for their computational investigation can be outlined.

General Workflow for Target Interaction Studies

Caption: A general computational workflow for studying the interaction of a chlorophenyl-substituted cyclobutane with a biological target.

Conclusion

Theoretical and computational studies provide a powerful lens through which to examine the nuanced world of chlorophenyl-substituted cyclobutanes. From predicting the subtle puckering of the four-membered ring to elucidating complex reaction mechanisms and guiding drug design, these in silico techniques are indispensable tools for modern chemical research. The methodologies and data presented in this guide offer a foundational understanding for researchers and professionals seeking to harness the potential of this important class of molecules.

A Technical Guide to the Bioactive Potential of Cyclobutane Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The unique structural properties of the cyclobutane ring, characterized by its strained four-membered carbocyclic nature, have positioned cyclobutane carboxylic acid derivatives as a compelling scaffold in medicinal chemistry. This in-depth technical guide explores the diverse and potent biological activities exhibited by this class of compounds, offering valuable insights for researchers and professionals engaged in drug discovery and development. The inherent rigidity and three-dimensional character of the cyclobutane motif provide a unique platform for the design of novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Anticancer Activity: Targeting Proliferation and Cell Survival

Cyclobutane carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with notable examples including platinum-based complexes and targeted kinase inhibitors.

Carboplatin and its Analogs: Carboplatin, a second-generation platinum-based drug, incorporates a cyclobutane-1,1-dicarboxylate ligand. This modification reduces the reactivity of the platinum center compared to its predecessor, cisplatin, leading to a more favorable toxicity profile.[1][2] The mechanism of action involves the formation of platinum-DNA adducts, primarily intrastrand crosslinks, which distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger apoptosis.[1][2][3][4]

Newer carboplatin analogs with substitutions on the cyclobutane ring have been synthesized and evaluated for their antiproliferative activity. For instance, derivatives with fluoro, chloro, and hydroxy substituents have shown superior antitumor activity compared to the parent compound in various cancer cell lines.[5]

Table 1: Anticancer Activity of Cyclobutane Carboxylic Acid Derivatives (IC50 values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Carboplatin Analog (MD3) | K562 (Leukemia) | ~2 (relative to carboplatin) | [6] |

| Carboplatin Analog (MD2) | K562 (Leukemia) | ~60-fold more active than carboplatin | [6] |

| Carboplatin Analog (MD3) | HT-29 (Colon) | Comparable to carboplatin | [6] |

| Carboplatin Analog (MD2) | HT-29 (Colon) | 4-fold less sensitive than carboplatin | [6] |

| Carboplatin Derivative (azido) | SK-OV-3 (Ovarian) | Up to 6 times more potent than carboplatin | [2] |

| Carboplatin Derivative (amino) | D5B7 (Colorectal) | Up to 6 times more potent than carboplatin | [2] |

| Goniothalamin (GTN) | Saos-2 (Osteosarcoma) | 0.62 ± 0.06 | [7] |

| Goniothalamin (GTN) | A549 (Lung) | 2.01 ± 0.28 | [7] |

| Goniothalamin (GTN) | UACC-732 (Breast) | 1.55 ± 0.15 | [7] |

| Goniothalamin (GTN) | MCF-7 (Breast) | 1.89 ± 0.21 | [7] |

| Goniothalamin (GTN) | HT29 (Colorectal) | 1.76 ± 0.19 | [7] |

| Hydrazide Derivative 18 | HCT116 (Colorectal) | 0.329 µg/ml | [8] |

| Tetrazole-isoxazoline hybrid 4h | MDA-MB-231 (Breast) | 1.22 | [9] |

| Tetrazole-isoxazoline hybrid 4i | A549 (Lung) | 3.62 | [9] |

Experimental Protocol: Synthesis of Carboplatin

A common synthetic route to carboplatin involves the reaction of cisplatin with a silver salt to form an aqueous platinum(II) complex, followed by the addition of cyclobutane-1,1-dicarboxylic acid.[1][10][11]

Step 1: Formation of the Platinum(II)-Aqua Complex

-

Cisplatin is reacted with a solution of aqueous silver nitrate. A molar excess of silver nitrate is typically used.

-

The reaction is stirred at a temperature below 100°C for several hours.

-

The insoluble silver chloride is removed by filtration.

Step 2: Formation of Carboplatin

-

An aqueous solution of cyclobutane-1,1-dicarboxylic acid is added to the filtrate containing the platinum(II)-aqua complex.

-

The pH is carefully controlled during this addition.

-

The mixture is stirred for an extended period (e.g., overnight) at a controlled temperature (e.g., 20-30°C).

-

The resulting solution is filtered through activated charcoal.

-

Carboplatin is then crystallized from the solution, washed, and dried.

Signaling Pathway: Carboplatin-Induced Apoptosis

References

- 1. Molecular Mechanisms of Resistance and Toxicity Associated with Platinating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Carboplatin? [synapse.patsnap.com]

- 3. scielo.br [scielo.br]

- 4. news-medical.net [news-medical.net]

- 5. Synthesis and Evaluation of 2’-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medic.upm.edu.my [medic.upm.edu.my]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rroij.com [rroij.com]

The Versatile Building Block: A Technical Guide to 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid in Synthetic and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful construction of novel chemical entities with desired pharmacological profiles. Among these, strained carbocyclic systems have garnered significant attention for their ability to introduce unique three-dimensional conformations and metabolic stability into drug candidates. This in-depth technical guide focuses on 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid, a versatile synthetic intermediate poised for application in the development of innovative therapeutics. This document provides a comprehensive overview of its synthesis, chemical properties, and potential applications, supported by detailed experimental protocols and a summary of its role as a scaffold in medicinal chemistry.

Physicochemical Properties

This compound is a crystalline solid with the following key properties:

| Property | Value | Reference |

| CAS Number | 151157-45-8 | [1] |

| Molecular Formula | C₁₁H₁₁ClO₂ | [1] |

| Molecular Weight | 210.66 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis and Experimental Protocols

The primary and most efficient route to this compound is through the hydrolysis of its corresponding nitrile precursor, 1-(2-Chlorophenyl)cyclobutanecarbonitrile. This two-step synthetic pathway is outlined below.

Step 1: Synthesis of 1-(2-Chlorophenyl)cyclobutanecarbonitrile

Step 2: Hydrolysis of 1-(2-Chlorophenyl)cyclobutanecarbonitrile to this compound

A robust and high-yielding protocol for the hydrolysis of the nitrile to the carboxylic acid can be adapted from the well-established procedure for the 4-chloro isomer.[2] This base-catalyzed hydrolysis is a standard and reliable transformation in organic synthesis.

Experimental Protocol: Base-Catalyzed Hydrolysis

Materials:

-

1-(2-Chlorophenyl)cyclobutanecarbonitrile

-

Ethylene glycol

-

Potassium hydroxide (KOH), 40% w/w aqueous solution

-

Deionized water

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated

-

Petroleum ether (b.p. 40-60 °C)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(2-Chlorophenyl)cyclobutanecarbonitrile (e.g., 5.0 g, 1.0 eq).

-

Add ethylene glycol (e.g., 60 mL) and a 40% w/w aqueous solution of potassium hydroxide (e.g., 80 mL).

-

Place the flask under an inert atmosphere of argon or nitrogen.

-

Heat the mixture to reflux and maintain for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled mixture into ice water and extract with diethyl ether to remove any unreacted starting material or non-acidic byproducts.

-

Separate the aqueous layer and carefully acidify it with concentrated hydrochloric acid until a precipitate forms.

-

Filter the precipitate, wash thoroughly with cold deionized water, and dry under vacuum.

-

For further purification, recrystallize the crude product from petroleum ether (b.p. 40-60 °C) to yield this compound as white needles.

Expected Yield: Based on the analogous reaction with the 4-chloro isomer, a yield of approximately 82% can be anticipated.[2]

Characterization Data (Predicted):

-

¹H NMR: Resonances corresponding to the aromatic protons of the 2-chlorophenyl group and the aliphatic protons of the cyclobutane ring are expected.

-

¹³C NMR: Signals for the carboxylic acid carbon, the quaternary cyclobutane carbon, the aromatic carbons, and the methylene carbons of the cyclobutane ring are anticipated.

-

IR Spectroscopy: A characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch will be prominent.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

Applications as a Synthetic Building Block

This compound serves as a valuable scaffold for the synthesis of a diverse range of derivatives, primarily through modifications of the carboxylic acid functional group. The rigid cyclobutane moiety, coupled with the electronically and sterically influential 2-chlorophenyl group, makes it an attractive starting point for generating compound libraries for drug discovery.

Amide Bond Formation

The most common derivatization of this building block is the formation of amides through coupling with various primary and secondary amines. This reaction is a cornerstone of medicinal chemistry, as the resulting carboxamides are prevalent in a wide array of biologically active molecules.

General Amide Coupling Protocol:

A variety of modern coupling reagents can be employed for this transformation, each with its own advantages in terms of efficiency and substrate scope. Common choices include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole).

Experimental Protocol: Amide Coupling using HATU

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the desired 1-(2-chlorophenyl)cyclobutane-1-carboxamide derivative.

dot

Caption: Workflow for the synthesis of 1-(2-chlorophenyl)cyclobutane-1-carboxamide derivatives.

Medicinal Chemistry Applications and Biological Relevance

The incorporation of the cyclobutane ring into drug candidates can offer several advantages, including enhanced metabolic stability, improved potency, and the ability to explore unique vector orientations for binding to biological targets. While specific drug candidates derived directly from this compound are not extensively documented in the public domain, the structural motif is of significant interest in medicinal chemistry.

Derivatives of similar cyclobutane carboxylic acids have shown promise in various therapeutic areas. For instance, carboxamide derivatives of other aromatic cyclobutanes have been investigated for their potential as anticancer agents.[3][4] The rigid cyclobutane scaffold can position the aromatic and amide functionalities in a well-defined spatial arrangement, which can be crucial for specific interactions with enzyme active sites or protein-protein interfaces.

Potential Therapeutic Targets:

Based on the biological activities of structurally related compounds, derivatives of this compound could be explored as potential modulators of various biological targets, including but not limited to:

-

Enzymes: The carboxamide derivatives could act as inhibitors of enzymes such as kinases, proteases, or histone deacetylases, where the cyclobutane core serves to orient pharmacophoric groups for optimal binding.

-

G-protein coupled receptors (GPCRs): The unique conformation of the cyclobutane ring could lead to novel ligands for GPCRs, potentially with improved selectivity or efficacy.

-

Ion Channels: The lipophilic nature of the chlorophenyl and cyclobutane groups may facilitate interaction with transmembrane domains of ion channels.

dot

Caption: Logical relationship from building block to potential therapeutic applications.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis from the corresponding nitrile and the ease of its derivatization, particularly through amide bond formation, provide a clear path for the generation of diverse chemical libraries. The inherent properties of the cyclobutane ring, combined with the substitution pattern of the aromatic moiety, offer exciting opportunities for the design and development of novel drug candidates with potentially improved pharmacological profiles. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to effectively utilize this promising synthetic intermediate in their drug discovery endeavors. Further exploration of the biological activities of its derivatives is warranted and holds the potential to uncover new therapeutic agents for a range of diseases.

References

- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data, this document incorporates predicted properties and information from analogous structures to offer a thorough understanding for research and development purposes.

Core Compound Information

This compound is a halogenated aromatic cyclobutane derivative.[1][2] Its core structure, featuring a cyclobutane ring, is a motif of growing interest in pharmaceutical chemistry due to its unique three-dimensional conformation and potential to improve metabolic stability and other pharmacokinetic properties of drug candidates.[3][4]

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 151157-45-8 | [1] |

| Molecular Formula | C₁₁H₁₁ClO₂ | [1] |

| Molecular Weight | 210.66 g/mol | [1] |

| Synonyms | 1-(1-Carboxycyclobut-1-yl)-2-chlorobenzene, 1-(2-Chlorophenyl)cyclobutanecarboxylic acid, 1-Carboxy-1-(2-chlorophenyl)cyclobutane | [1] |

Solubility Profile

Predicted Solubility:

Computational models can provide valuable insights into the likely solubility of a compound. Based on its structure, the following predictions can be made:

-

Aqueous Solubility: The presence of the carboxylic acid group suggests that the solubility in aqueous solutions will be pH-dependent. In acidic conditions, the carboxylic acid will be protonated, leading to lower solubility. Conversely, in neutral to alkaline conditions, the carboxylate form will predominate, increasing its solubility in water.

-

Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) due to the presence of the carboxylic acid group. The chlorophenyl and cyclobutane moieties suggest some lipophilicity, which would also allow for solubility in less polar solvents like dichloromethane and ethyl acetate.

Table 2: Predicted Physicochemical Properties Influencing Solubility

| Parameter | Predicted Value | Method |

| LogP (Octanol-Water Partition Coefficient) | ~3.0 - 3.5 | In silico prediction |

| pKa (Acid Dissociation Constant) | ~4.0 - 4.5 | In silico prediction |

| Topological Polar Surface Area (TPSA) | ~37.3 Ų | In silico prediction |

Note: These values are estimations derived from computational models and should be confirmed by experimental analysis.

Stability and Degradation

The stability of this compound is a critical factor for its handling, storage, and potential therapeutic application. While specific stability studies are not published, an analysis of its chemical structure allows for the prediction of potential degradation pathways.

Potential Degradation Pathways:

-

Hydrolysis: The carboxylic acid group itself is generally stable to hydrolysis. However, under harsh conditions, compounds containing ester or amide functionalities derived from this carboxylic acid could be susceptible to hydrolysis. The cyclobutane ring itself is generally stable but can undergo ring-opening reactions under specific and often forceful conditions.[5][6]

-

Oxidation: The aromatic ring and the benzylic position on the cyclobutane ring could be susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents or under conditions that promote radical formation.

-

Photodegradation: Aromatic compounds, especially those with halogen substituents, can be sensitive to light. Exposure to UV radiation could potentially lead to degradation, although specific studies on this compound are lacking.

For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place in a tightly sealed container to minimize potential degradation.[1]

Experimental Protocols

General Synthesis of 1-Aryl-cyclobutane-1-carboxylic Acids

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general approach for the synthesis of 1-aryl-cyclobutane-1-carboxylic acids can be adapted. This typically involves the hydrolysis of a corresponding nitrile precursor.

Workflow for the Synthesis of 1-Aryl-cyclobutane-1-carboxylic Acids:

Caption: A generalized workflow for the synthesis of 1-aryl-cyclobutane-1-carboxylic acids.

Example Protocol (Adapted from related syntheses):

-

Hydrolysis of the Nitrile Precursor: 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile would be refluxed in a mixture of a high-boiling point solvent (e.g., ethylene glycol) and a strong base (e.g., concentrated potassium hydroxide solution) or a strong acid (e.g., concentrated hydrochloric acid).

-

Work-up: After cooling, the reaction mixture would be diluted with water and washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted nitrile.

-

Acidification and Isolation: The aqueous layer would then be acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Purification: The resulting solid would be collected by filtration, washed with water, and dried. Further purification could be achieved by recrystallization from a suitable solvent or by column chromatography.

-

Characterization: The final product's identity and purity would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or associated signaling pathways for this compound. However, the broader class of substituted cyclobutane carboxylic acids has been explored for various therapeutic applications.[7] The cyclobutane motif is recognized for its ability to introduce conformational rigidity and improve metabolic stability in drug candidates.[3][4]

Derivatives of cyclobutane carboxylic acid have been investigated as:

-

Antiviral agents [7]

-

Components of integrin antagonists for cancer therapy[8]

-

Scaffolds for ROR-γt inverse agonists in autoimmune diseases[9]

Given the structural similarities to other biologically active molecules, this compound could potentially interact with various biological targets. Further research is required to elucidate its specific pharmacological profile.

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the investigation of the biological activity of a novel compound.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and development. While experimental data on its solubility and stability are limited, predictions based on its chemical structure provide a valuable starting point for researchers. The synthesis can likely be achieved through established methods for analogous compounds. Future research should focus on obtaining empirical data for its physicochemical properties and exploring its biological activity to fully understand its potential as a lead compound or a scaffold in medicinal chemistry.

References

- 1. CAS 151157-45-8 | this compound - Synblock [synblock.com]

- 2. This compound | C11H11ClO2 | CID 53256972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid as a scaffold in medicinal chemistry, with a specific focus on its hypothesized role as an inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3). The protocols detailed below offer practical guidance for its synthesis and biological evaluation.

The inclusion of a cyclobutane ring in drug candidates is an increasingly utilized strategy in medicinal chemistry. This rigid, puckered scaffold can offer advantages in potency, selectivity, and pharmacokinetic profiles by providing a defined three-dimensional structure that can orient pharmacophoric elements in a desirable vector space.

While direct biological data for this compound is not extensively published, its structural features—a carboxylic acid coupled to a substituted phenyl-cyclobutane moiety—are analogous to known classes of non-steroidal anti-inflammatory drugs (NSAIDs) and other carboxylic acid-containing molecules that exhibit inhibitory activity against AKR1C3.

AKR1C3 is a critical enzyme in the biosynthesis of potent androgens and prostaglandins, making it a high-value target for the treatment of hormone-dependent diseases such as castration-resistant prostate cancer (CRPC) and certain breast cancers. Therefore, this compound represents a valuable starting point for inhibitor design and discovery.

Data Presentation: Comparative Inhibitory Activities of Structurally Related Carboxylic Acid-Based AKR1C3 Inhibitors

To provide a framework for the potential efficacy of this compound and its derivatives, the following table summarizes the inhibitory activities of known carboxylic acid-containing AKR1C3 inhibitors.

| Compound Class | Example Compound | AKR1C3 IC₅₀ (µM) | AKR1C2 IC₅₀ (µM) | Selectivity (AKR1C2/AKR1C3) | Reference Compound Class |

| N-Phenyl-Aminobenzoates | Flufenamic Acid | 0.051 | 0.357 | 7 | NSAID |

| N-Phenyl-Aminobenzoates | Compound 1o | 0.038 | 1.064 | 28 | NSAID Analog |

| Indole Acetic Acids | Indomethacin | 0.1 | >30 | >300 | NSAID |

| Flavonoids | 2'-hydroxyflavone | 0.3 | 6 | >20 | Natural Product |

| Optimized N-Phenyl-Aminobenzoates | Compound 30 | 0.005 | >10 | >2000 | Optimized Lead |

This table is a compilation of data from various sources to illustrate the range of potencies and selectivities achievable with carboxylic acid-based scaffolds.[1][2]

Experimental Protocols

This protocol is adapted from the known synthesis of the regioisomeric 1-(4-chlorophenyl)cyclobutane carboxylic acid.[3] It involves a two-step process starting from 2-chlorophenylacetonitrile.

Step 1: Synthesis of 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry N,N-Dimethylformamide (DMF).

-

Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise to the DMF at 0 °C.

-

Nucleophile Addition: To the stirring suspension, add 2-chlorophenylacetonitrile (1.0 equivalent) dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Alkylation: Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere.

-

Work-up: Cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-(2-chlorophenyl)cyclobutane-1-carbonitrile.

Step 2: Hydrolysis to this compound

-

Reaction Setup: In a round-bottom flask, mix 1-(2-chlorophenyl)cyclobutane-1-carbonitrile (1.0 equivalent) with ethylene glycol.

-

Hydrolysis: Add a 40% (w/w) aqueous solution of potassium hydroxide (KOH) and reflux the mixture for 18-24 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Extract the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Acidification: Acidify the aqueous layer with concentrated hydrochloric acid (HCl) until a precipitate forms.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether/ethyl acetate) to yield pure this compound.

This protocol describes a standard in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human AKR1C3.[2]

Materials:

-

Recombinant human AKR1C3 enzyme

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

-

Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Substrate: S-tetralol

-

Test Compound: this compound dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from micromolar to nanomolar concentrations.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

-

Assay Buffer

-

Test compound solution (or DMSO for control wells)

-

Recombinant AKR1C3 enzyme

-

NADPH solution

-

-

Incubation: Incubate the plate at 37 °C for 10 minutes to allow the compound to interact with the enzyme.

-

Initiation of Reaction: Add the substrate (S-tetralol) to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time (typically 10-20 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis:

-

Calculate the initial velocity (rate of reaction) for each concentration of the test compound.

-

Normalize the data to the control wells (containing only DMSO) to determine the percent inhibition.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.

-

Counter-Screening for Selectivity:

To determine the selectivity of the compound, perform the same assay using other highly related AKR1C isoforms, such as AKR1C1 and AKR1C2. The ratio of IC₅₀ values (e.g., IC₅₀ for AKR1C2 / IC₅₀ for AKR1C3) will provide the selectivity index. A higher index indicates greater selectivity for AKR1C3.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Role of AKR1C3 in androgen synthesis and its inhibition.

References

Application Notes and Protocols for 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols for utilizing 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid as a fragment in fragment-based drug discovery (FBDD). While specific data for this compound in published FBDD campaigns are not available, this document outlines its promising characteristics and provides generalized protocols for its integration into a screening library and subsequent hit-to-lead development.

Introduction to this compound as a Fragment

This compound (Molecular Formula: C₁₁H₁₁ClO₂, Molecular Weight: 210.66 g/mol ) is a compelling candidate for inclusion in a fragment library for several reasons.[1][2][3] Carboxylic acid-containing fragments are valuable in FBDD as they can form strong, specific interactions with target proteins, particularly with "hot-spot" residues in binding sites.[4][5] The cyclobutane scaffold introduces a three-dimensional (3D) element, which is increasingly sought after in fragment libraries to explore chemical space beyond flat, aromatic systems.[6] This 3D characteristic can lead to improved physicochemical properties and novel binding modes.[7]

Key Attributes:

-

Carboxylic Acid Moiety: Enables strong ionic and hydrogen bond interactions with target proteins.

-

Cyclobutane Scaffold: Provides a rigid, 3D core, offering distinct exit vectors for fragment elaboration compared to planar fragments.[8]

-

Chlorophenyl Group: Offers a potential vector for optimization through modification of the aromatic ring and provides a handle for SAR (Structure-Activity Relationship) studies.

Hypothetical Screening Cascade and Hit Validation

The successful application of this compound in an FBDD campaign relies on a robust screening and validation workflow. A typical cascade involves a primary screen to identify binders, followed by orthogonal methods to confirm hits and characterize their binding.[9]

Figure 1: A typical workflow for a fragment-based drug discovery campaign.

Experimental Protocols

The following are generalized protocols that can be adapted for screening this compound.

-

Solubilization: Dissolve this compound in a suitable solvent, typically DMSO, to a high concentration stock (e.g., 100 mM).

-

Quality Control: Verify the purity and identity of the fragment using LC-MS and ¹H NMR.

-

Plating: Prepare assay-ready plates by dispensing the fragment stock solution into 96- or 384-well plates.

SPR is a sensitive biophysical technique used to detect fragment binding in real-time.[10][11]

-

Immobilization: Covalently immobilize the target protein onto a sensor chip surface.

-

Fragment Injection: Inject a solution of this compound (typically at concentrations ranging from 10 µM to 1 mM) over the sensor surface.

-

Data Acquisition: Monitor the change in the SPR signal (measured in Response Units, RU) upon fragment binding and dissociation.

-

Analysis: Analyze the sensorgrams to determine binding affinity (K D ), and association (k a ) and dissociation (k d ) rates.

STD NMR is a powerful method to confirm fragment binding and provide information about which parts of the fragment are in close contact with the target protein.[10][12]

-

Sample Preparation: Prepare a solution containing the target protein (e.g., 10-20 µM) and this compound (e.g., 200 µM) in a suitable deuterated buffer.[10]

-

NMR Acquisition: Acquire two ¹H NMR spectra: an "on-resonance" spectrum where the protein is selectively saturated and an "off-resonance" spectrum as a reference.

-

Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD NMR spectrum.

-

Analysis: Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein, confirming binding. The relative intensities of the signals can map the binding epitope.

Data Presentation

Quantitative data from an FBDD campaign should be summarized for clear comparison. The following tables present hypothetical data for our fragment of interest against two protein targets.

Table 1: Hypothetical Biophysical Screening Data

| Fragment ID | Target | Method | K D (µM) | Ligand Efficiency (LE) |

| CPD-001 | Target A | SPR | 150 | 0.35 |

| CPD-001 | Target B | SPR | >1000 | N/A |

| Control | Target A | SPR | 5 | 0.42 |

CPD-001: this compound LE is calculated as: (-RT * ln(K D )) / (Number of Heavy Atoms)

Table 2: Hypothetical Biochemical Assay Data for Elaborated Fragments

| Compound ID | Modification | Target A IC₅₀ (µM) | Fold Improvement |

| CPD-001 | - | 120 | 1x |

| CPD-002 | Amide at COOH | 35 | 3.4x |

| CPD-003 | Methoxy on Phenyl | 98 | 1.2x |

| CPD-004 | Amide + Methoxy | 5 | 24x |

Fragment Elaboration Strategy

Once a co-crystal structure of this compound bound to the target is obtained, a structure-guided elaboration strategy can be employed.[13]

Figure 2: Potential elaboration strategies for the initial fragment hit.

The primary vectors for elaboration are the carboxylic acid and the chlorophenyl ring.

-

Growing from the Carboxylic Acid: The carboxylic acid can be converted to amides or esters to probe for additional interactions with the protein.

-

Growing from the Phenyl Ring: The chloro-substituent can be replaced with other groups, or further substitutions can be made on the phenyl ring to extend into nearby pockets.

-

Fragment Linking: If another fragment is found to bind in a proximal pocket, the two can be linked together to create a more potent molecule.[14]

Conclusion

This compound represents a promising starting point for FBDD campaigns. Its combination of a 3D scaffold and a key interaction-mediating group (carboxylic acid) makes it a valuable addition to a modern fragment library. The protocols and strategies outlined here provide a framework for its successful application in identifying and optimizing novel lead compounds.

References

- 1. CAS 151157-45-8 | this compound - Synblock [synblock.com]

- 2. This compound | C11H11ClO2 | CID 53256972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Carboxylic Acid Fragment Library - Enamine [enamine.net]

- 5. Carboxylic Acid Fragment Library With Solubility | TargetMol [targetmol.com]

- 6. research.vu.nl [research.vu.nl]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 12. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 13. Fragment-based drug discovery: A graphical review - UCL Discovery [discovery.ucl.ac.uk]

- 14. think.taylorandfrancis.com [think.taylorandfrancis.com]

Application Note: Derivatization of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic Acid for Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

The generation of compound libraries through derivatization of a core scaffold is a cornerstone of modern drug discovery. This process allows for the systematic exploration of the structure-activity relationship (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic properties. The starting scaffold, 1-(2-chlorophenyl)cyclobutane-1-carboxylic acid, presents a unique three-dimensional structure with a carboxylic acid handle that is ideal for chemical modification.[1][2] The presence of the cyclobutane ring introduces conformational rigidity, while the chlorophenyl group provides a vector for potential interactions with biological targets. This application note details a robust protocol for the derivatization of this core scaffold via amide bond formation and a subsequent protocol for screening the resulting library in a biochemical assay.

Amide bond formation is one of the most widely used reactions in medicinal chemistry due to its reliability and the vast commercial availability of diverse amine building blocks.[3][4] By coupling a library of primary and secondary amines to the carboxylic acid, a wide range of chemical space can be explored efficiently.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of an amide derivative library and a protocol for a representative biological screening assay.

Protocol 1: Parallel Amide Library Synthesis

This protocol describes the synthesis of a library of amides from this compound using a standard amide coupling reagent, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[5][6][7][8]

Materials:

-

This compound

-

Amine library (various primary and secondary amines)

-

HBTU (CAS No: 94790-37-1)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

96-well reaction block or individual reaction vials

-

Magnetic stirrer and stir bars

-

Nitrogen or Argon gas supply

Procedure:

-

Stock Solution Preparation:

-

Prepare a 0.5 M stock solution of this compound in anhydrous DMF.

-

Prepare a 0.5 M stock solution of HBTU in anhydrous DMF.

-

Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.

-

Prepare a 0.5 M stock solution of each amine from the library in anhydrous DMF in a 96-well plate format.

-

-

Reaction Setup:

-

To each well of a 96-well reaction block (or to individual vials), add 100 µL (0.05 mmol, 1.0 eq) of the this compound stock solution.

-

Add 110 µL (0.055 mmol, 1.1 eq) of the HBTU stock solution to each well.

-

Add 150 µL (0.15 mmol, 3.0 eq) of the DIPEA stock solution to each well.

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[5]

-

Add 110 µL (0.055 mmol, 1.1 eq) of the appropriate amine stock solution to each corresponding well.

-

-

Reaction and Workup:

-

Seal the reaction block and stir at room temperature for 12-16 hours.

-

After the reaction is complete, dilute each well with 1 mL of DCM.

-

Wash the organic layer by adding 1 mL of saturated NaHCO₃ solution, mixing, and then removing the aqueous layer.

-

Wash the organic layer with 1 mL of brine.

-

Dry the organic layer by passing it through a 96-well filter plate containing anhydrous MgSO₄.

-

Evaporate the solvent under reduced pressure to yield the crude amide products.

-

-

Purification and Analysis:

-

The crude products can be purified by high-throughput preparative HPLC-MS.

-

Confirm the identity and purity of the final compounds by LC-MS and ¹H NMR analysis.

-

Protocol 2: Tyrosine Kinase Inhibition Screening

This protocol outlines a method for screening the synthesized amide library for inhibitory activity against a representative tyrosine kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[9][10][11] HTRF is a robust technology for high-throughput screening.[11][12]

Materials:

-

Synthesized compound library dissolved in DMSO (10 mM stock).

-

Tyrosine Kinase (e.g., Syk, Src, or other relevant kinase).

-

Biotinylated peptide substrate (e.g., KinEASE TK substrate-biotin).[9][10]

-

Adenosine triphosphate (ATP).

-

HTRF Kinase Buffer.

-

HTRF Detection Kit containing:

-

Europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody.

-

Streptavidin-XL665 (SA-XL665).

-

-

Low-volume 384-well assay plates.

-

HTRF-compatible microplate reader.

Procedure:

-

Compound Plating:

-

Create a dilution series for each compound in DMSO.

-

Dispense 0.5 µL of the diluted compounds into the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

-

-

Prepare a kinase/substrate master mix in HTRF Kinase Buffer. The final concentrations should be optimized for the specific kinase but are typically in the low nM range for the enzyme and µM range for the substrate.

-

Add 5.5 µL of the kinase/substrate mix to each well containing the compound.

-

Incubate for 15 minutes at room temperature.

-

Prepare an ATP solution in HTRF Kinase Buffer. The concentration should be at or near the Km value for the specific kinase.

-

Start the kinase reaction by adding 4 µL of the ATP solution to each well.

-

Incubate for 30-60 minutes at room temperature.

-

-

-

Prepare the detection master mix by diluting the Eu³⁺-cryptate antibody and SA-XL665 in HTRF Detection Buffer (containing EDTA to stop the reaction).

-

Add 10 µL of the detection mix to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate donor) and 665 nm (XL665 acceptor).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

-

Data Presentation

The screening data for a representative set of synthesized amide derivatives against a hypothetical tyrosine kinase are summarized below.

| Compound ID | Amine Moiety | Yield (%) | Purity (%) | IC₅₀ (µM) |

| Cpd-01 | Cyclopropylamine | 78 | >98 | 5.2 |

| Cpd-02 | Morpholine | 85 | >99 | 12.8 |

| Cpd-03 | 4-Fluoroaniline | 65 | >97 | 1.7 |

| Cpd-04 | Piperidine | 81 | >99 | >50 |

| Cpd-05 | Benzylamine | 75 | >98 | 8.9 |

| Cpd-06 | (S)-1-Phenylethylamine | 72 | >99 | 0.95 |

Visualizations

Experimental Workflow

The overall workflow from the starting material to the final biological data is depicted below.

References

- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 2. Cyclobutane synthesis [organic-chemistry.org]

- 3. hepatochem.com [hepatochem.com]

- 4. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. HBTU [commonorganicchemistry.com]

- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. revvity.com [revvity.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for Coupling Reactions of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various coupling reactions involving 1-(2-chlorophenyl)cyclobutane-1-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of both a carboxylic acid handle for amide bond formation and an aryl chloride moiety for cross-coupling reactions.

Introduction

This compound possesses two key reactive sites: a carboxylic acid and an aryl chloride. The carboxylic acid allows for the facile formation of amides and esters, which are prevalent functionalities in many pharmaceutical agents. The aryl chloride provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This application note outlines detailed protocols for several key coupling reactions, presents comparative data, and provides visual workflows to guide researchers in their synthetic endeavors.

Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry. Several reagents can be employed to couple this compound with primary or secondary amines. The choice of coupling agent can influence reaction times, yields, and purification strategies.

Data Presentation: Comparison of Amide Coupling Reagents

| Coupling Reagent | Additive | Base | Amine Type | Solvent | Time (h) | Temp. (°C) | Yield (%) | Notes |

| EDC·HCl | HOBt | DIPEA | Primary | DMF | 18 | 23 | ~9.6[1][2] | Uniform white crystals; easier purification due to water-soluble urea byproduct.[1][2] |

| HATU | - | DIPEA | Primary/Secondary | DMF | 0.5 - 2 | RT | High | Generally high yielding and fast reaction times. |

| DCC | HOBt | - | Primary/Secondary | CH₂Cl₂ | 4-12 | RT | Variable | Dicyclohexylurea (DCU) byproduct is insoluble and can be filtered off, but may complicate purification. |

Yields are based on studies with similar cyclobutane carboxylic acids and may vary depending on the specific amine used.

Experimental Protocols: Amide Coupling